XL765

描述

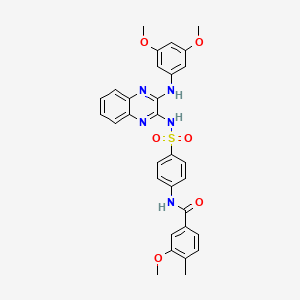

Structure

3D Structure

属性

IUPAC Name |

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSPYJVWLTYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XL765: A Dual PI3K/mTOR Inhibitor for Cancer Therapy

A Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409 and Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, growth, and resistance to therapy.[1] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade, suggesting its potential as a broad-spectrum anticancer agent.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound is a reversible, ATP-competitive inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[5][6] This dual-targeting strategy is significant because it not only inhibits the immediate downstream signaling from PI3K but also prevents the feedback activation of PI3K that can occur when only mTOR is inhibited.[6]

Biochemical Activity

Biochemical assays have demonstrated the potent and selective inhibitory activity of this compound against its primary targets. The compound is highly selective for class I PI3Ks and mTOR over a broad panel of other protein kinases.[1][7]

| Target | IC50 (nM) |

| PI3Kα (p110α) | 39[5][8][9] |

| PI3Kβ (p110β) | 113[5][8] |

| PI3Kγ (p110γ) | 9[5][8][9] |

| PI3Kδ (p110δ) | 43[5][8][9] |

| mTOR | 157[5][8] |

| mTORC1 | 160[5] |

| mTORC2 | 910[5] |

| DNA-PK | 150[5][8] |

| Table 1: In vitro inhibitory activity of this compound against key kinase targets. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. |

Cellular Signaling Pathway

In cancer cells, this compound effectively suppresses the PI3K/mTOR signaling pathway. This is evidenced by the reduced phosphorylation of key downstream effectors. The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of AKT.[1] Subsequently, the inhibition of both PI3K/AKT and mTOR results in the decreased phosphorylation of crucial proteins involved in cell cycle progression, protein synthesis, and survival, such as p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1).[1][4][10]

Figure 1: Simplified signaling pathway of PI3K/mTOR and the inhibitory action of this compound.

Anticancer Activity in Preclinical Models

This compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including those with diverse genetic alterations in the PI3K pathway.[1]

In Vitro Cellular Effects

In cellular assays, this compound inhibits the proliferation of a wide range of tumor cell lines.[1] Beyond its antiproliferative effects, this compound has been shown to induce apoptosis (programmed cell death) and autophagy.[8] In glioblastoma cells, this compound-mediated tumor suppression is linked to the induction of ER stress-dependent apoptosis.[10]

| Cell Line | Cancer Type | Key Effect |

| Various | Multiple | Inhibition of AKT, p70S6K, and S6 phosphorylation[1] |

| Glioblastoma | Brain Cancer | Suppression of tumor growth, induction of ER stress-dependent apoptosis[10] |

| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Dose-dependent decrease in cell viability, induction of apoptosis and autophagy[8] |

| Chronic Lymphocytic Leukemia | Leukemia | Induction of caspase-dependent apoptosis[6] |

Table 2: Summary of in vitro effects of this compound on various cancer cell lines.

In Vivo Xenograft Studies

Oral administration of this compound in mouse xenograft models has shown dose-dependent inhibition of tumor growth.[1] These effects are associated with antiproliferative, antiangiogenic, and proapoptotic mechanisms.[1] The duration of action for the inhibition of downstream signaling molecules like AKT, p70S6K, and S6 is approximately 24 hours.[1]

| Xenograft Model | Cancer Type | Key Finding |

| Multiple Human Xenografts | Various | Significant tumor growth inhibition[1] |

| BxPC-3 | Pancreatic Cancer | Significant inhibition of tumor growth when combined with chloroquine[8] |

| GBM 39-luc | Glioblastoma | Greater than 12-fold reduction in median tumor bioluminescence[8] |

Table 3: Summary of in vivo efficacy of this compound in xenograft models.

Clinical Pharmacodynamics and Efficacy

This compound is currently being evaluated in clinical trials for various cancer indications. Phase I studies have established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[11]

Pharmacodynamic analyses in patient samples, including tumor tissue, have confirmed the on-target activity of this compound. Reductions of 80-90% in the phosphorylation of pathway components such as AKT, 4E-BP1, and S6 have been observed at well-tolerated doses.[12] In a study on recurrent glioblastoma, treatment with this compound led to a reduction in the proliferation marker Ki67.[13]

While objective responses have been modest, a significant number of patients have achieved stable disease, with some experiencing minor tumor regressions.[11]

| Clinical Study Phase | Patient Population | Key Pharmacodynamic Findings | Clinical Outcome |

| Phase I | Advanced Solid Tumors | Reduction in PI3K and mTORC1/mTORC2 pathway signaling in hair sheath cells, skin, and tumor samples[11] | Stable disease in 48% of evaluable patients[11] |

| Phase I (Glioblastoma) | Recurrent Glioblastoma | Decreased pS6K1 and Ki67 in tumor tissue[13] | Pathway inhibition and antiproliferative effects observed[13] |

| Phase I | Advanced Malignancies | 80-90% reduction in phosphorylation of AKT, 4E-BP1, and S6 in tumor tissue[12] | Stable disease observed in several patients |

Table 4: Summary of clinical pharmacodynamics and preliminary efficacy of this compound.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Kinase Assays

The inhibitory activity of this compound against purified protein kinases is typically determined using luciferase-coupled chemiluminescence assays. These assays measure the amount of ATP remaining in solution following a kinase reaction, with a decrease in luminescence indicating higher kinase activity.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

To assess the effect of this compound on cellular signaling, cancer cell lines are treated with varying concentrations of the compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT, AKT, p-S6, S6). Cell proliferation is commonly measured using assays that quantify metabolically active cells, such as the MTS or MTT assay. Apoptosis can be determined by methods like Annexin V staining followed by flow cytometry.[8]

In Vivo Xenograft Models

Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control or this compound orally at different dose levels and schedules. Tumor volume is measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pathway markers) and to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

Conclusion

This compound is a potent and selective dual inhibitor of PI3K and mTOR that effectively blocks this critical oncogenic signaling pathway. Its mechanism of action translates to significant antitumor effects, including inhibition of proliferation, induction of apoptosis, and antiangiogenic activity in a broad range of preclinical cancer models. Clinical studies have confirmed its on-target activity in patients at well-tolerated doses, leading to disease stabilization in a notable proportion of individuals with advanced cancers. The dual-targeting approach of this compound represents a promising strategy for the treatment of cancers with a dysregulated PI3K/mTOR pathway. Further clinical investigation is warranted to fully define its therapeutic potential, both as a single agent and in combination with other anticancer therapies.

References

- 1. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voxtalisib - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Voxtalisib (this compound) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. ascopubs.org [ascopubs.org]

XL765: A Dual Inhibitor Targeting the PI3K/mTOR Signaling Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Target Profile of XL765 (Voxtalisib)

This compound, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] This compound is a pan-inhibitor of class I PI3K isoforms and also targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] The mechanism of action for this compound is ATP-competitive, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of its target enzymes.[5]

The PI3K/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[6][7] By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway, which may provide a more potent anti-cancer effect compared to agents that target either kinase individually.[7][8] Preclinical studies have demonstrated that this compound can inhibit tumor cell proliferation, induce apoptosis, and exhibit anti-angiogenic properties.[2][6]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the drug's efficacy.

| Target Family | Target Isoform | IC50 (nM) |

| Class I PI3K | p110α | 39[9][10][11] |

| p110β | 113[9][10][11] | |

| p110γ | 9[9][10][11] | |

| p110δ | 43[9][10][11] | |

| mTOR | mTORC1 | 160[5][11] |

| mTORC2 | 910[5][11] | |

| Other Kinases | DNA-PK | 150[9][10][11] |

Signaling Pathway Inhibition

This compound exerts its biological effects by blocking the downstream signaling cascade of the PI3K/mTOR pathway. This leads to a reduction in the phosphorylation of key effector proteins.

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K and mTOR kinases.

1. PI3K Kinase Assay (e.g., ADP-Glo™ Assay):

-

Reagents:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure:

-

Prepare a mixture of PI3K Reaction Buffer and the lipid substrate.

-

Dilute the PI3K enzyme into the buffer/substrate mixture.

-

Add serial dilutions of this compound or vehicle control to the enzyme mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

2. mTOR Kinase Assay (Immunoprecipitation-based):

-

Reagents:

-

Cell line expressing mTOR (e.g., HEK293T)

-

Lysis buffer (e.g., CHAPS-based) with protease and phosphatase inhibitors

-

Antibodies against mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor)

-

Protein A/G magnetic beads

-

Kinase assay buffer (e.g., 25mM HEPES pH 7.4, 20mM KCl, 10mM MgCl2)

-

Inactive substrate (e.g., recombinant GST-4E-BP1 or GST-S6K1 for mTORC1; GST-Akt for mTORC2)

-

[γ-³²P]ATP or unlabeled ATP

-

This compound (or other test compounds)

-

-

Procedure:

-

Lyse cells and immunoprecipitate mTORC1 or mTORC2 using specific antibodies and protein A/G beads.

-

Wash the immunoprecipitates extensively.

-

Resuspend the beads in kinase assay buffer.

-

Add serial dilutions of this compound or vehicle control.

-

Add the inactive substrate.

-

Start the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the phosphorylation of the substrate by autoradiography (if using [γ-³²P]ATP) or by Western blotting with phospho-specific antibodies.

-

Cell-Based Assays

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Solubilization solution (for MTT)

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

For MTT assay, add MTT reagent and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® assay, add the reagent directly to the wells.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

2. Western Blot Analysis of Pathway Inhibition:

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis system

-

PVDF membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

-

Caption: Workflow for Western Blot Analysis.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies by immunohistochemistry).

-

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with potent activity against class I PI3K isoforms and mTORC1/2. Its ability to comprehensively block this critical signaling pathway underscores its potential as an anti-cancer therapeutic. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological effects and therapeutic applications of this compound and similar targeted inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. XL-765 - LKT Labs [lktlabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Voxtalisib (this compound) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 10. en.bio-protocol.org [en.bio-protocol.org]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

The Dual PI3K/mTOR Inhibitor XL765 (Voxtalisib): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XL765 (also known as Voxtalisib (B1684596) or SAR245409), a potent and selective oral dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, promoting tumor cell proliferation, survival, and resistance to therapies.[1][2] this compound's ability to concurrently target two critical nodes in this pathway, PI3K and mTOR, has made it a subject of extensive preclinical and clinical investigation.[1][2]

Core Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and also demonstrates inhibitory activity against mTOR, specifically mTORC1 and mTORC2.[3] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[4] Concurrently, its inhibition of mTOR disrupts the regulation of protein synthesis and cell growth.[1] This dual inhibition can lead to more potent anti-tumor effects compared to selective inhibition of either PI3K or mTOR alone, in part by mitigating the paradoxical activation of PI3K that can occur with mTOR inhibition alone.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its inhibitory potency, pharmacokinetic properties, and clinical trial parameters.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Notes |

| PI3K Isoforms | ||

| p110α | 39 | [7][8] |

| p110β | 110-113 | [7][8] |

| p110γ | 9 | [7][8] |

| p110δ | 43 | [7][8] |

| mTOR & Related Kinases | ||

| mTOR | 157 | [8][9] |

| mTORC1 | 160 | [7] |

| mTORC2 | 910 | [7] |

| DNA-PK | 150 | [7][8] |

| Cellular Assays | ||

| EGF-induced PIP3 production (PC-3 cells) | 290 | [7] |

| EGF-induced PIP3 production (MCF7 cells) | 170 | [7] |

| Proliferation (BrdUrd, MCF7 cells) | 1,070 | [7] |

| Proliferation (BrdUrd, PC-3 cells) | 1,840 | [7] |

| Anchorage-independent growth (MCF7 cells) | 230 | [7] |

| Anchorage-independent growth (PC-3 cells) | 270 | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Dosing Regimen |

| Plasma Half-life (t1/2) | 2.96–7.52 hours | Once or twice daily |

| Time to Max Concentration (Tmax) | 1–3 hours post-dose | Not specified |

Data from a Phase I study in patients with advanced solid tumors.[3][10]

Table 3: Clinical Trial Dosing and Efficacy of this compound

| Trial Phase | Dosing Regimen | Maximum Tolerated Dose (MTD) | Best Response |

| Phase I (Monotherapy) | Once Daily (QD) | 90 mg | Stable Disease (48% of evaluable patients) |

| Twice Daily (BID) | 50 mg | Minor tumor regression in 7 patients | |

| Phase I (with Temozolomide) | Once Daily (QD) | 90 mg | Partial Response (4% of evaluable patients) |

| Twice Daily (BID) | 40 mg | Stable Disease (68% of evaluable patients) |

Data from studies in patients with advanced solid tumors and high-grade glioma.[3][11][12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell-Based Proliferation and Apoptosis Assays

-

Cell Lines: A variety of cancer cell lines have been utilized, including pancreatic (MIAPaCa-2, BxPC-3), breast (MCF7), prostate (PC-3), and glioblastoma (A172, U87MG, T98G) cell lines.[7][8][13]

-

Treatment: Cells are typically plated and allowed to adhere for 24 hours before treatment with this compound at various concentrations.[8][9]

-

Proliferation Assay: Cell proliferation can be assessed using methods such as Bromodeoxyuridine (BrdU) incorporation assays, which measure DNA synthesis.[7] Anchorage-independent growth is often evaluated using soft agar (B569324) colony formation assays over a 14-day period.[7]

-

Apoptosis Assay: Apoptosis is frequently determined by flow cytometry following staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI). The percentage of Annexin V-positive cells indicates the level of apoptosis.[8][9]

-

Autophagy Assay: Autophagy can be assessed by detecting the formation of acidic vesicular organelles (AVOs) using vital staining with acridine (B1665455) orange and measuring fluorescence intensity by flow cytometry.[8][9] Another method involves monitoring the conversion of LC3-I to LC3-II in cells stably expressing an LC3-GFP construct.[8]

In Vivo Xenograft Tumor Models

-

Animal Models: Nude mice are commonly used for establishing human tumor xenografts.[4]

-

Tumor Implantation: Cancer cells (e.g., BxPC-3, GBM39-luc) are implanted subcutaneously or intracranially to establish tumors.[8]

-

Drug Administration: this compound is administered orally, often via gavage, at specified doses (e.g., 30 mg/kg).[8]

-

Efficacy Assessment: Tumor growth is monitored by measuring tumor volume or, for luciferase-expressing cells, through bioluminescence imaging.[8] Survival of the animals is also a key endpoint.[8]

-

Pharmacodynamic Studies: To assess target engagement in vivo, tumor and surrogate tissues can be collected at various time points after drug administration. Western blotting is then used to analyze the phosphorylation status of key pathway components such as AKT, S6K, S6, and 4EBP1.[4][14]

Clinical Trial Design (Phase I)

-

Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for whom standard therapies are no longer effective.[3][14]

-

Dose Escalation: A standard 3+3 dose-escalation design is typically used to determine the MTD.[3][11]

-

Dosing Regimens: Both once-daily (QD) and twice-daily (BID) oral administration schedules are often evaluated in 28-day cycles.[3][14]

-

Assessments:

-

Safety: Monitoring and grading of adverse events.[3]

-

Pharmacokinetics: Collection of plasma samples at various time points to determine parameters like half-life and exposure.[3]

-

Pharmacodynamics: Analysis of pathway inhibition in surrogate tissues (hair sheath cells, skin, peripheral blood mononuclear cells) and tumor biopsies.[3][14]

-

Efficacy: Tumor response is assessed using criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[10]

-

Visualizing the Core Concepts

Diagrams are provided below to illustrate the mechanism of action and experimental workflows related to this compound research.

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound has demonstrated robust inhibition of the PI3K/mTOR pathway in a range of preclinical models and has shown a manageable safety profile with evidence of clinical activity in early-phase trials.[3][4] Its dual mechanism of action holds therapeutic promise, particularly in tumors with genetic alterations affecting the PI3K pathway.[4] The data and protocols summarized in this guide provide a foundation for further research into the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.[8][13] Continued investigation is necessary to identify predictive biomarkers and to optimize its clinical application for various cancer types.[13]

References

- 1. Anticancer compound this compound as PI3K/mTOR dual inhibitor: A structural insight into the inhibitory mechanism using computational approaches | PLOS One [journals.plos.org]

- 2. Exelixis Reports Updated Data from Multiple Clinical Trials of the Dual PI3K and mTOR Inhibitor this compound (SAR245409) to be Presented at ASCO | Exelixis, Inc. [ir.exelixis.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voxtalisib (this compound) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (this compound), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, this compound) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exelixis Reports Positive Phase 1 Data for PI3K/mTOR Inhibitor this compound at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]

Voxtalisib (XL765): A Technical Guide to its Signaling Pathway and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that dually inhibits the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1] Given the frequent dysregulation of the PI3K/AKT/mTOR cascade in various human cancers, Voxtalisib has been a subject of extensive preclinical and clinical investigation.[2][3] This document provides an in-depth technical overview of the Voxtalisib signaling pathway, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. Quantitative data are summarized for comparative analysis, and mandatory visualizations of the signaling pathway and experimental workflows are provided using the Graphviz DOT language.

Mechanism of Action and Signaling Pathway

Voxtalisib is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and also directly inhibits mTOR kinase, which is a key component of both mTORC1 and mTORC2 complexes.[2][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6]

Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1.[7] mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[8] Voxtalisib's dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this signaling cascade. By inhibiting PI3K, it prevents the production of PIP3 and the subsequent activation of AKT.[9] Concurrently, its direct inhibition of mTORC1 and mTORC2 further suppresses downstream signaling, leading to reduced cell proliferation and increased apoptosis.[4][10]

Signaling Pathway Diagram

Caption: Voxtalisib dually inhibits PI3K and mTOR signaling.

Quantitative Data Summary

Voxtalisib has demonstrated potent inhibitory activity against its primary targets and has shown significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data reported for Voxtalisib.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib

| Target | IC50 (nM) | Reference(s) |

| p110α | 39 | [8][10] |

| p110β | 113 | [8][10] |

| p110γ | 9 | [8][10] |

| p110δ | 43 | [8][10] |

| mTOR | 157 | [8][10] |

| mTORC1 | 160 | [10] |

| mTORC2 | 910 | [10] |

| DNA-PK | 150 | [8][10] |

Table 2: In Vitro Cellular Activity of Voxtalisib

| Assay | Cell Line | IC50 (nM) | Reference(s) |

| EGF-induced PIP3 Production | PC-3 | 290 | [10] |

| EGF-induced PIP3 Production | MCF7 | 170 | [10] |

| AKT Phosphorylation | PC-3 | 250 | [10] |

| S6 Phosphorylation | PC-3 | 120 | [10] |

| Proliferation (BrdU) | MCF7 | 1,070 | [10] |

| Proliferation (BrdU) | PC-3 | 1,840 | [10] |

| Anchorage-independent Growth | PC-3 | 270 | [10] |

| Anchorage-independent Growth | MCF7 | 230 | [10] |

| Apoptosis (Caspase-dependent) | Primary CLL cells | 860 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Voxtalisib's activity. The following are representative protocols for key experiments.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells following treatment with Voxtalisib.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., PC-3, MCF7) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare a stock solution of Voxtalisib in DMSO.

-

Treat cells with varying concentrations of Voxtalisib (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

3. Gel Electrophoresis and Protein Transfer:

-

Normalize protein samples to equal concentrations and add Laemmli buffer. Denature by boiling.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of Voxtalisib in culture medium.

-

Replace the medium in the wells with the drug-containing medium and incubate for a desired period (e.g., 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[11]

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Kinase Reaction:

-

In a 384-well plate, set up the kinase reaction containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and varying concentrations of Voxtalisib in a kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

2. ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.

3. Data Acquisition:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

-

Calculate the IC50 of Voxtalisib by plotting the inhibition of kinase activity against the drug concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Voxtalisib.

Caption: A typical workflow for preclinical evaluation of Voxtalisib.

Conclusion

Voxtalisib is a potent dual PI3K/mTOR inhibitor with well-characterized in vitro and in vivo activity. Its mechanism of action, involving the comprehensive shutdown of the PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its investigation as an anti-cancer therapeutic. The standardized experimental protocols outlined in this guide are essential for the consistent and reliable evaluation of Voxtalisib and other kinase inhibitors targeting this critical oncogenic pathway. The provided quantitative data and visualizations serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. protocols.io [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 6. cusabio.com [cusabio.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.es [promega.es]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Preclinical Technical Guide to SAR245409 (XL765): A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR245409 (also known as XL765 or Voxtalisib) is a potent, orally available, and highly selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular activities, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various human cancers has established it as a key target for therapeutic intervention.[3][4] SAR245409 acts as an ATP-competitive inhibitor, targeting all four Class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[1][2] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[5] This technical guide provides a comprehensive overview of the preclinical studies of SAR245409, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Core Mechanism of Action

SAR245409 exerts its anti-cancer effects by inhibiting the kinase activity of PI3K and mTOR. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1 and other pro-survival pathways. mTORC1, a key regulator of protein synthesis and cell growth, phosphorylates downstream targets such as p70S6K and 4E-BP1.[6] By inhibiting both PI3K and mTOR, SAR245409 effectively blocks these signaling events, leading to decreased cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.[1][7]

Caption: PI3K/mTOR Signaling Pathway Inhibition by SAR245409 (this compound).

Quantitative Data Summary

In Vitro Kinase Inhibition

The inhibitory activity of SAR245409 against purified Class I PI3K isoforms and mTOR was determined in biochemical assays.

| Target | IC50 (nM) |

| p110α | 39 |

| p110β | 113 |

| p110γ | 9 |

| p110δ | 43 |

| mTOR | 157 |

| mTORC1 | 160 |

| mTORC2 | 910 |

| DNA-PK | 150 |

| Data compiled from multiple sources.[2][8] |

In Vitro Cellular Activity

The anti-proliferative effects of SAR245409 were evaluated in a panel of human cancer cell lines with diverse genetic backgrounds.

| Cell Line | Cancer Type | IC50 (nM) for Proliferation |

| MCF7 | Breast Cancer | 1,070 |

| PC-3 | Prostate Cancer | 1,840 |

| Data from BrdUrd incorporation assay.[2] |

| Cell Line | Cancer Type | IC50 (nM) for Anchorage-Independent Growth |

| MCF7 | Breast Cancer | 230 |

| PC-3 | Prostate Cancer | 270 |

| Data from soft agar (B569324) assay.[2] |

In Vivo Efficacy

Oral administration of SAR245409 has demonstrated significant tumor growth inhibition in multiple human tumor xenograft models in athymic nude mice.[1][7] The effects are dose-dependent and associated with anti-proliferative, anti-angiogenic, and pro-apoptotic activities.[1][9]

Experimental Protocols

In Vitro PI3K/mTOR Kinase Assay

Objective: To determine the direct inhibitory activity of SAR245409 on purified PI3K and mTOR enzymes.

Methodology:

-

Reaction Setup: In a suitable multi-well plate, purified PI3K or mTOR enzyme is incubated with varying concentrations of SAR245409 in a kinase reaction buffer.

-

Substrate Addition: The appropriate substrate (e.g., PIP2 for PI3K) and ATP are added to initiate the kinase reaction.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Detection: The amount of product generated (e.g., PIP3) is quantified. This can be achieved through various methods, including luciferase-coupled chemiluminescence assays where the depletion of ATP is measured.[1]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[2]

Cell Proliferation Assay

Objective: To assess the effect of SAR245409 on the proliferation of cancer cell lines.

Methodology (CellTiter-Blue® Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of SAR245409 or vehicle control (DMSO) and incubated for a specified duration (e.g., 72 hours).

-

Reagent Addition: CellTiter-Blue® reagent is added to each well and the plates are incubated for 1-4 hours.

-

Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of proliferation inhibition and determine the IC50 value.[4]

Western Blot Analysis

Objective: To evaluate the effect of SAR245409 on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with SAR245409 for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Human Tumor Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of SAR245409.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., 1 to 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: SAR245409 is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed.[11]

Caption: A typical workflow for a human tumor xenograft efficacy study.

Pharmacokinetics and Pharmacodynamics

Preclinical studies in mice have shown that oral administration of SAR245409 results in dose-dependent inhibition of PI3K pathway components in tumors, with a duration of action of at least 24 hours.[1][7] Pharmacodynamic analyses in these models have demonstrated a reduction in the phosphorylation of AKT, p70S6K, and S6.[1][9] Early clinical studies have reported a relatively short plasma half-life for SAR245409, ranging from approximately 2.96 to 7.52 hours in patients with advanced solid tumors.[12]

Preclinical Toxicology

Preclinical toxicology studies of up to 6 months in rats and dogs have indicated potential for reversible toxicity to the hematopoietic tissues, gastrointestinal tract, and liver.[13]

Conclusion

The preclinical data for SAR245409 (this compound) demonstrate its potent and selective dual inhibitory activity against PI3K and mTOR. The compound effectively inhibits the PI3K/AKT/mTOR signaling pathway in vitro and in vivo, leading to significant anti-tumor efficacy across a range of cancer models. The well-characterized mechanism of action, coupled with favorable pharmacodynamic properties, supported its advancement into clinical trials. This technical guide provides a foundational understanding of the preclinical profile of SAR245409 for researchers and drug development professionals engaged in the study of PI3K/mTOR pathway inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. jcancer.org [jcancer.org]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 6. tools.thermofisher.cn [tools.thermofisher.cn]

- 7. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (this compound), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Dual PI3K/mTOR Inhibitor XL765: A Technical Guide to its Effects on Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765 (Voxtalisib, SAR245409) is a potent, orally bioavailable, and highly selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that is frequently dysregulated in a multitude of human cancers, promoting cell proliferation, survival, and resistance to therapies.[1][2][3] By targeting two key nodes in this pathway, this compound has demonstrated significant anti-tumor activity in preclinical models, largely driven by its ability to modulate two fundamental cellular processes: apoptosis and autophagy.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling events.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound is an ATP-competitive, reversible inhibitor of all four Class I PI3K isoforms (α, β, γ, δ) and also directly inhibits the mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][5] The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Its activation typically suppresses both apoptosis and autophagy, thereby promoting cell survival and growth. This compound's dual inhibitory action leads to a more comprehensive blockade of this pathway compared to agents that target either PI3K or mTOR alone.[5][6] This dual action prevents the feedback activation of PI3K that can occur with mTOR-only inhibitors, potentially leading to superior anti-proliferative effects.[6][7]

Table 1: Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms and mTOR.

| Target | IC50 (nM) | Reference(s) |

| p110α | 39 | [8],[9] |

| p110β | 113 | [8],[9] |

| p110γ | 9 | [8],[9] |

| p110δ | 43 | [8],[9] |

| mTOR | 157 | [8],[9] |

| DNA-PK | 150 | [8],[9] |

Induction of Apoptosis by this compound

This compound has been shown to be a potent inducer of apoptosis across a variety of cancer cell lines, including glioblastoma (GBM), pancreatic ductal adenocarcinoma (PDAC), and chronic lymphocytic leukemia (CLL).[7][8][10] The pro-apoptotic effect is generally more pronounced with dual PI3K/mTOR inhibition than with selective inhibition of PI3K alone, underscoring the importance of blocking mTOR-mediated survival signals.[8][11]

Key Apoptotic Mechanisms:

-

ER Stress-Dependent Apoptosis: In glioblastoma cells, this compound induces apoptosis primarily by triggering endoplasmic reticulum (ER) stress.[10][12] This effect is more closely linked to the inhibition of mTOR than PI3K. The ER stress activates the CHOP/DR5 pathway, leading to caspase activation and programmed cell death.[10][13]

-

Caspase Activation: Studies in CLL and GBM cells have demonstrated that this compound-induced apoptosis is caspase-dependent.[7][10] This is evidenced by increased caspase-3 activation and the ability of pan-caspase inhibitors to rescue cells from this compound-induced death.[13]

-

Inhibition of Pro-Survival Signaling: By inhibiting the phosphorylation of Akt, S6K, and 4E-BP1, this compound effectively shuts down key signals that promote cell survival and inhibit apoptotic machinery.[1][8][13]

Table 2: Quantitative Effects of this compound on Cell Viability and Apoptosis

This table provides examples of this compound's potency in reducing cell viability and inducing apoptosis in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference(s) |

| A172 | Glioblastoma | IC50 (Viability) | ~5 µM | 48 hours | [10],[13] |

| U87 | Glioblastoma | IC50 (Viability) | ~7.5 µM | 48 hours | [10],[13] |

| T98G | Glioblastoma | IC50 (Viability) | ~10 µM | 48 hours | [10],[13] |

| A172 | Glioblastoma | Apoptotic Cells | ~35% | 10 µM, 24 hours | [10] |

| Primary CLL Cells | Leukemia | IC50 (Apoptosis) | 0.86 µM | 48 hours | [7] |

Induction of Autophagy by this compound

Autophagy is a catabolic "self-eating" process that degrades cellular components to maintain homeostasis and provide energy during stress. The PI3K/mTOR pathway is a master negative regulator of autophagy; mTORC1 directly phosphorylates and inactivates the ULK1 complex, a critical initiator of autophagy.[14]

By inhibiting mTOR, this compound relieves this suppression, leading to a robust induction of autophagy.[8][9] This is observed experimentally as an accumulation of autophagosomes, an increase in the conversion of LC3-I to its lipidated, autophagosome-associated form (LC3-II), and the formation of acidic vesicular organelles (AVOs).[8][9] Studies in pancreatic cancer cells show that dual inhibition of PI3K and mTOR induces autophagy to a greater extent than targeting either kinase alone.[11][15]

Table 3: Quantitative Analysis of this compound-Induced Autophagy

This table presents data on the induction of autophagic markers in pancreatic cancer cells following this compound treatment.

| Cell Line | Parameter | Observation | Treatment Conditions | Reference(s) |

| MIAPaCa-2 | AVO Induction | Significant, dose-dependent increase | 24-72 hours | [8],[9] |

| MIAPaCa-2 (LC3-GFP) | LC3-II Stimulation | Significant, dose-dependent increase | 24-72 hours | [8],[9] |

| Multiple PDAC lines | Autophagy Induction | Greater with dual PI3K/mTOR inhibition vs. single-target inhibition | Not specified | [11],[15] |

Therapeutic Strategy: Exploiting the Autophagy-Apoptosis Crosstalk

While this compound potently induces both apoptosis and autophagy, the induction of autophagy can act as a pro-survival mechanism, allowing cancer cells to adapt to the metabolic stress imposed by PI3K/mTOR inhibition. This suggests a powerful therapeutic strategy: combining this compound with an autophagy inhibitor, such as chloroquine (B1663885) or hydroxychloroquine.[11][15]

By blocking the final stage of autophagy (the fusion of autophagosomes with lysosomes), these inhibitors prevent the degradation and recycling of cellular components. This blockage of the "escape" route significantly enhances the cytotoxic and pro-apoptotic effects of this compound. In xenograft models of pancreatic and breast cancer, the combination of this compound and chloroquine resulted in significant tumor growth inhibition, whereas this compound alone had a more modest effect.[8][15]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which correlates with cell number.

-

Cell Seeding: Seed cells (e.g., A172, U87) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) or DMSO as a vehicle control.[10]

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[10]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[10][16]

-

Incubation: Incubate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) must be added and mixed to dissolve the formazan (B1609692) crystals.[16]

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[10]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).[10]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Pathway and Marker Analysis

This technique is used to detect changes in protein levels and phosphorylation status.

-

Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein lysates on an 8-15% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Autophagic Flux Assay

This assay measures the rate of autophagic degradation, providing a more dynamic view than simply measuring LC3-II levels at a single time point.

-

Experimental Setup: Seed cells in duplicate plates. Treat one set of cells with this compound alone and the other set with this compound in combination with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment.

-

Protein Analysis: Harvest all cell groups and perform a Western blot for LC3B as described in protocol 5.3.

-

Analysis: Autophagic flux is determined by comparing the amount of LC3-II in samples treated with this compound alone versus those co-treated with the lysosomal inhibitor. A significant accumulation of LC3-II in the presence of the inhibitor indicates an active autophagic flux.[20] The degradation of the autophagy substrate p62/SQSTM1 can also be monitored; a decrease in p62 indicates active flux.[19]

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor that exerts its anti-cancer effects through the robust induction of apoptosis and autophagy. Its ability to trigger ER stress-dependent apoptosis in tumor types like glioblastoma highlights a key mechanism of its cytotoxicity.[10] Concurrently, this compound induces a strong autophagic response by relieving mTOR-dependent inhibition of the core autophagy machinery.[8][11] While this autophagic response can initially promote cell survival, it also presents a therapeutic vulnerability. The combination of this compound with autophagy inhibitors like chloroquine has been shown to synergistically enhance tumor cell death, providing a compelling rationale for this combination strategy in clinical development.[15] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the complex interplay between signal transduction, apoptosis, and autophagy in the context of targeted cancer therapy.

References

- 1. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. XL-765 - LKT Labs [lktlabs.com]

- 4. Drug Details [gisttrials.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Dual PI3K/mTOR inhibitor, this compound (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voxtalisib (this compound) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Autophagy suppression promotes apoptotic cell death in response to inhibition of the PI3K-mTOR pathway in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. astorscientific.us [astorscientific.us]

- 18. 7tmantibodies.com [7tmantibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

XL765 (Voxtalisib): A Comprehensive Technical Guide on a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] This dual inhibitory action allows this compound to target two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to the suppression of tumor cell growth, proliferation, and survival.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Identity and Physicochemical Properties

This compound is a pyridopyrimidinone derivative with the chemical formula C13H14N6O.[1][3][4] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic (IUPAC) Name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one[1][3][4] |

| Synonyms | Voxtalisib, SAR245409[1][3][4] |

| CAS Number | 934493-76-2[1][3][4] |

| Molecular Formula | C13H14N6O[1][3][4] |

| Molecular Weight | 270.29 g/mol [1][3] |

| InChI Key | RGHYDLZMTYDBDT-UHFFFAOYSA-N[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow or white solid powder[3][4] |

| Solubility | DMSO: 12 mg/mL; Insoluble in water and ethanol[3] |

| Purity | ≥98%[3] |

| Storage | Store at -20°C[3][4] |

Pharmacological Properties and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases.[5] Its primary mechanism of action involves the dual inhibition of these two key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.

Target Inhibition

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα (p110α) | 39[4][6] |

| PI3Kβ (p110β) | 110[4] |

| PI3Kδ (p110δ) | 9[4] |

| PI3Kγ (p110γ) | 43[4][6] |

| mTORC1 | 160[6] |

| mTORC2 | 910[6] |

| DNA-PK | 150[6] |

Signaling Pathway Inhibition

By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling events. This leads to the suppression of phosphorylation of key effector proteins, including AKT, S6 ribosomal protein, and 4E-BP1.[4] This inhibition of downstream signaling ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[4]

Key Experimental Data and Protocols

The efficacy of this compound has been demonstrated in various preclinical models. Below are summaries of key experiments and the general methodologies employed.

In Vitro Cell Proliferation and Apoptosis Assays

-

Objective: To determine the effect of this compound on the viability and apoptosis of cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., glioma, breast, prostate) are cultured in appropriate media.[4]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Apoptosis Assay: Apoptosis is measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Results: this compound demonstrates dose-dependent inhibition of cell proliferation and induction of apoptosis in various tumor cell lines.[4]

Western Blot Analysis of Pathway Inhibition

-

Objective: To confirm the inhibition of the PI3K/mTOR pathway by this compound.

-

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound for a short period (e.g., 2 hours).

-

Protein Extraction: Whole-cell lysates are prepared.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total AKT, S6, and 4E-BP1.

-

-

Results: Treatment with this compound leads to a significant reduction in the phosphorylation levels of AKT, S6, and 4E-BP1, confirming pathway inhibition.[4]

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

-

Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pathway inhibition by Western blot or immunohistochemistry.

-

-

Results: Oral administration of this compound leads to significant tumor growth inhibition in various xenograft models, with sustained pathway suppression observed in tumor tissues.[4]

Clinical Development

This compound (Voxtalisib) has been evaluated in several clinical trials for the treatment of various solid tumors and hematological malignancies, including lymphomas.[3] These trials have aimed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR with demonstrated preclinical anti-cancer activity. Its ability to simultaneously block two key nodes in a critical oncogenic signaling pathway makes it an important molecule in the field of cancer drug development. The data summarized in this guide highlight its well-characterized mechanism of action and provide a foundation for further research and clinical investigation.

References

The Discovery and Development of XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XL765, also known as SAR245409 and Voxtalisib (B1684596), is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and relevant protocols.

Introduction: Targeting the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[7][8] Activation of this pathway promotes cell proliferation and survival, and has been implicated in resistance to chemotherapy and radiotherapy.[2][9]

This compound was developed by Exelixis and later licensed to Sanofi as a pyridopyrimidinone derivative that potently and selectively inhibits all Class I PI3K isoforms (α, β, γ, and δ) and mTOR.[10][11] By targeting both PI3K and mTOR, this compound offers the potential for a more complete and durable inhibition of the pathway compared to agents that target a single kinase. This dual inhibition may circumvent the feedback activation of AKT that can occur with mTOR-only inhibitors.[12][13]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domains of PI3K and mTOR, preventing the phosphorylation of their respective substrates.[13] Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[3][14] By also inhibiting mTOR, this compound directly blocks the activity of both mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.[13]

The dual inhibition of PI3K and mTOR by this compound leads to a robust downstream blockade, as evidenced by the reduced phosphorylation of key pathway components such as AKT, S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-BP1.[10][12]

Preclinical Development

In Vitro Potency

This compound demonstrated potent inhibition of Class I PI3K isoforms and mTOR in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| p110α | 39[15] |

| p110β | 113[15] |

| p110γ | 9[15] |

| p110δ | 43[15] |

| mTOR | 157[15] |

| DNA-PK | 150[15] |

| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR. |

In cellular assays, this compound effectively inhibited the proliferation of various cancer cell lines, with superior activity compared to selective PI3K or mTOR inhibitors alone.[15][16] This effect was associated with the induction of apoptosis.[15]

In Vivo Efficacy in Xenograft Models

Oral administration of this compound led to significant tumor growth inhibition in multiple human tumor xenograft models, including breast, lung, prostate, and glioblastoma.[10][12][15] In these models, this compound demonstrated dose-dependent inhibition of PI3K and mTOR signaling, as measured by the phosphorylation of downstream effectors.[10] The antitumor activity was associated with antiproliferative, antiangiogenic, and proapoptotic effects.[10] For instance, in a BxPC-3 pancreatic cancer xenograft model, the combination of this compound with chloroquine (B1663885) resulted in significant tumor growth inhibition.[15]

Clinical Development

Phase I Clinical Trials

The first-in-human Phase I study of this compound (SAR245409) evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[13][17] The study established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[17] The most common treatment-related adverse events were nausea, diarrhea, vomiting, and decreased appetite.[17]

Pharmacodynamic analyses in patient tumor biopsies, skin, and hair sheath cells demonstrated dose-dependent inhibition of the PI3K/mTOR pathway, confirming target engagement in humans.[13] Reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 were observed. While no complete or partial responses were observed, stable disease was achieved in a significant portion of patients.[17][18]

| Parameter | Value |

| MTD (BID) | 50 mg[17] |

| MTD (QD) | 90 mg[17] |

| Plasma Half-Life | 2.96 - 7.52 hours[17] |

| Common AEs | Nausea, Diarrhea, Vomiting[17] |

| Best Response | Stable Disease (48% of evaluable patients)[17] |

| Table 2: Summary of Phase I clinical trial results for this compound. |

Phase II Clinical Trials

This compound has been evaluated in Phase II trials for various malignancies, including non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and high-grade glioma.[8][9][19] In a study of patients with relapsed or refractory NHL or CLL, voxtalisib (this compound) at 50 mg twice daily showed clinical activity.[19] Combination studies, such as with temozolomide (B1682018) for high-grade glioma, have also been explored to leverage the potential of this compound to sensitize tumors to other anticancer therapies.[8]

Experimental Protocols

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Objective: To assess the pharmacodynamic effects of this compound on the PI3K/mTOR signaling pathway in cells or tissues.

-

Sample Preparation: Treat cells with desired concentrations of this compound for specified durations. For tissue samples (e.g., tumor biopsies), homogenize in lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1, 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-